molecular formula CH2Cl3NaO4S B1493745 Sodium trichloromethanesulfonate monohydrate CAS No. 677027-41-7

Sodium trichloromethanesulfonate monohydrate

Cat. No.: B1493745
CAS No.: 677027-41-7
M. Wt: 239.4 g/mol
InChI Key: XZEXWMRBBDMXRA-UHFFFAOYSA-M
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Description

Sodium trichloromethanesulfonate monohydrate: is a chemical compound with the molecular formula Na + .CCl3SO3-.H2O. It is a salt formed by the combination of sodium cations and trichloromethanesulfonate anions, with one molecule of water of crystallization. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis: this compound can be synthesized in a laboratory setting by reacting trichloromethanesulfonic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form.

  • Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where it acts as a source of trichloromethanesulfonic acid.

  • Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles like alcohols or amines, along with suitable solvents, are used.

Major Products Formed:

  • Oxidation: Trichloromethanesulfonic acid derivatives.

  • Reduction: Reduced forms of trichloromethanesulfonic acid.

  • Substitution: Various substituted trichloromethanesulfonates.

Scientific Research Applications

Chemistry: Sodium trichloromethanesulfonate monohydrate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds. Biology: It serves as a tool in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium trichloromethanesulfonate monohydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a source of trichloromethanesulfonic acid, which can facilitate various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as nucleophilic substitution or oxidation processes.

Comparison with Similar Compounds

  • Sodium methanesulfonate: A simpler sulfonate salt with methanesulfonic acid as the anion.

  • Sodium trifluoromethanesulfonate: Contains a trifluoromethanesulfonic acid anion, which is more acidic and reactive.

  • Sodium chlorosulfonate: A related compound with a chlorosulfonic acid anion.

Uniqueness: Sodium trichloromethanesulfonate monohydrate is unique due to its trichloromethanesulfonic acid component, which imparts distinct chemical properties compared to other sulfonate salts. Its ability to participate in specific reactions and its utility in various applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

sodium;trichloromethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEXWMRBBDMXRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trichloromethanesulfonate monohydrate
Reactant of Route 2
Sodium trichloromethanesulfonate monohydrate
Reactant of Route 3
Sodium trichloromethanesulfonate monohydrate
Reactant of Route 4
Sodium trichloromethanesulfonate monohydrate

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